molecular formula C22H30N2O3S B2550926 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 920213-22-5

2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No. B2550926
CAS RN: 920213-22-5
M. Wt: 402.55
InChI Key: YMMJEUNFYQQRLO-UHFFFAOYSA-N
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Description

The compound 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a functional group known for its involvement in various biochemical applications, including enzyme inhibition. While the specific compound is not directly discussed in the provided papers, the papers do offer insights into the synthesis, structure, and bioactivity of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the functionalization of the benzenesulfonamide moiety with various substituents to achieve desired biological activities. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, highlighting the importance of structure-activity relationships in the design of these compounds. Similarly, paper illustrates the use of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines, demonstrating the versatility of the benzenesulfonamide group in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The papers suggest that the introduction of various substituents on the benzenesulfonamide core can significantly affect the potency and selectivity of these compounds as enzyme inhibitors. For example, paper discusses the synthesis of new benzenesulfonamides with indeno[1,2-c]pyrazol moieties, which were tested for their cytotoxicity and enzyme inhibition properties. The presence of different substituents such as fluorine, hydroxy, and methoxy groups was found to influence their activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their functionalization and bioactivity. Paper explores the reactions of benzenesulfenate and benzeneselenenate derivatives with electrophiles, leading to the formation of sulfoxides and alcohols, respectively. These reactions demonstrate the reactivity of the benzenesulfonamide group and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. While the papers do not directly discuss the properties of 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide, they do provide insights into the properties of related compounds. For instance, paper reports on ureido benzenesulfonamides with triazine moieties, which were tested as carbonic anhydrase inhibitors. The introduction of different substituents can affect properties such as solubility, stability, and binding affinity to biological targets.

Scientific Research Applications

Synthesis and Bioactivity Studies

A series of new benzenesulfonamides were synthesized and evaluated for their potential in anti-tumor studies and as inhibitors of carbonic anhydrase (CA). These compounds displayed interesting cytotoxic activities and strong inhibition against human cytosolic isoforms hCA I and II, indicating their potential for further anti-tumor activity studies (Gul et al., 2016).

Antioxidant and Enzyme Inhibition

Another study introduced novel benzenesulfonamides incorporating 1,3,5-triazine moieties, showing antioxidant properties and inhibition of enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest potential applications in treating Alzheimer's and Parkinson's diseases (Lolak et al., 2020).

Application in Disease Treatment

Research on PI3K inhibitors for treating idiopathic pulmonary fibrosis and cough showcased the therapeutic applications of related benzenesulfonamide compounds. The study provided in vitro data supporting these utilities, indicating a path towards new treatments for respiratory conditions (Norman, 2014).

Electrochemical Synthesis and Complex Formation

The electrochemical synthesis of cobalt complexes with benzenesulfonamide derivatives demonstrated their potential in creating novel coordination compounds with interesting structural and potentially catalytic properties (Durán et al., 2002).

Anti-Breast Cancer Agent Development

A study focusing on the synthesis and evaluation of benzenesulfonamide derivatives as anti-breast cancer agents revealed promising anticancer activity, highlighting the role of these compounds in developing new therapeutic options (Kumar et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Sulfonamides, for example, are known to inhibit bacterial enzymes, while morpholino groups can bind to RNA .

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2,4,5-trimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-16-5-7-20(8-6-16)21(24-9-11-27-12-10-24)15-23-28(25,26)22-14-18(3)17(2)13-19(22)4/h5-8,13-14,21,23H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMJEUNFYQQRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide

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